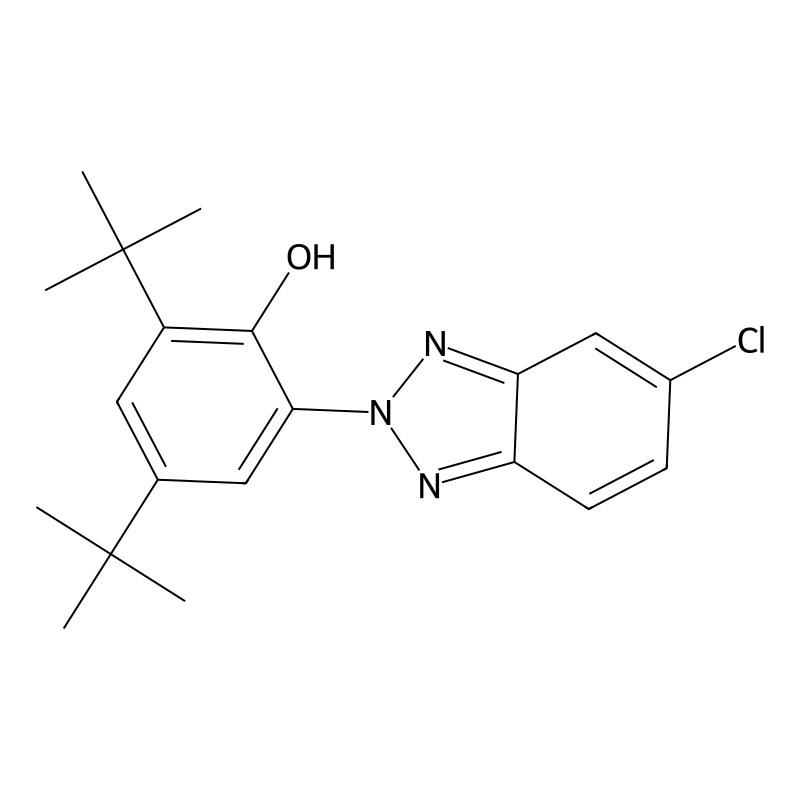2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Properties and Identification:
,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-328, is an organic compound classified as a hindered phenol UV absorber. It belongs to the class of triazole compounds due to the presence of a triazole ring in its structure.
Functionality and Applications:
The primary function of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research is as a UV absorber. It absorbs ultraviolet (UV) radiation, protecting underlying materials from its harmful effects. This property makes it a valuable additive in various research applications, including:
- Polymer stabilization: UV radiation can cause degradation of polymers, leading to reduced mechanical properties and premature failure. UV absorbers like 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol are incorporated into polymers to improve their resistance to UV-induced degradation, extending their lifespan and maintaining their integrity. [Source needed]
- Cosmetics and personal care products: UV radiation can damage skin and hair. UV absorbers like 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol are sometimes used in cosmetic formulations to help protect against UV damage. However, it is important to note that UV absorbers should be used in conjunction with other sun protection measures, such as sunscreens with SPF protection. [Source needed]
Research Considerations:
When using 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research, it is essential to consider the following:
- Potential health and environmental hazards: As with any chemical, it is crucial to handle 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol with appropriate safety precautions, following relevant guidelines and regulations.
- Regulatory compliance: Depending on the specific research application and intended use, regulations governing the use of UV absorbers may apply. Researchers should be familiar with and adhere to relevant regulations.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol. It is characterized by the presence of two tert-butyl groups and a chloro-substituted benzotriazole moiety, which enhances its stability and effectiveness as a UV stabilizer in various applications. The compound is known for its high thermal stability and resistance to photodegradation, making it suitable for use in plastics and coatings .
The compound primarily undergoes reactions typical of phenolic compounds, such as:
- Hydroxylation: The hydroxyl group can participate in electrophilic substitution reactions.
- Esterification: The phenolic hydroxyl can react with acids to form esters.
- Dechlorination: Under certain conditions, the chlorine atom can be replaced by nucleophiles.
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol typically involves:
- Nitration: Starting from a suitable precursor, nitration introduces nitro groups.
- Reduction: The nitro groups are reduced to amines.
- Chlorination: Chlorination introduces the chlorine atom at the desired position.
- Coupling Reaction: The final step involves coupling with tert-butyl phenols to yield the target compound.
These methods ensure high yields and purity of the final product.
The primary applications of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol include:
- Ultraviolet Stabilizer: Widely used in plastics and coatings to prevent degradation from UV exposure.
- Antioxidant: Acts as an antioxidant in various formulations, enhancing the longevity of products.
- Biocides: Potential use as a biocide due to its biological activity against certain organisms.
Interaction studies have focused on how 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol interacts with various environmental factors and biological systems. These studies reveal that the compound can influence metabolic pathways in aquatic organisms, particularly affecting gene expression related to stress responses and developmental processes . Understanding these interactions is crucial for assessing environmental risks associated with its use.
Several compounds share structural similarities with 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-tert-butyl-4-methylphenol | Contains tert-butyl and methyl groups | Primarily used as an antioxidant |
| 5-Chloro-benzotriazole | Contains a benzotriazole ring | Used mainly as a corrosion inhibitor |
| 4-tert-butylphenol | Simple phenolic structure with tert-butyl | Commonly used in resin production |
The uniqueness of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol lies in its combination of UV stability and biological activity, making it particularly valuable in applications requiring both protective and functional properties.
Physical Description
Solid
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 21 of 595 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 574 of 595 companies with hazard statement code(s):;
H373 (89.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (88.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard
Other CAS
Wikipedia
Biological Half Life
General Manufacturing Information
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-: ACTIVE








